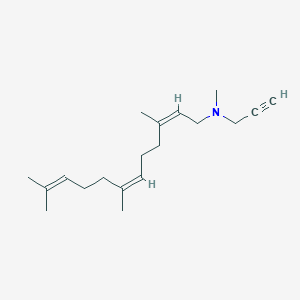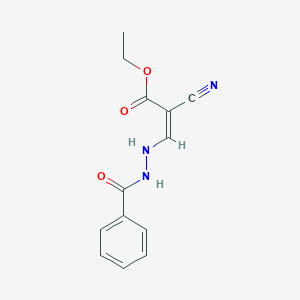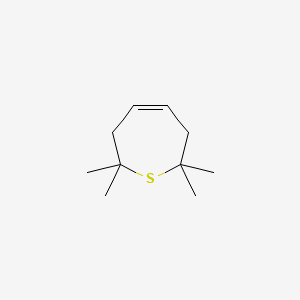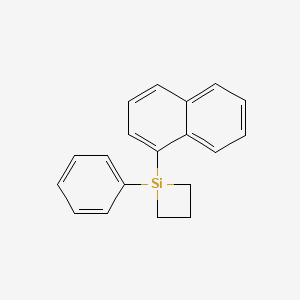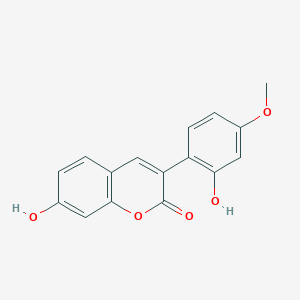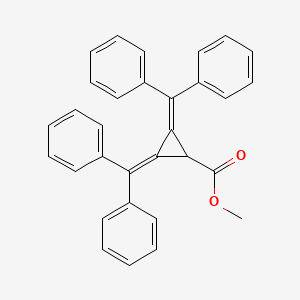
2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)- is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexadienone, characterized by the presence of a methylethylidene group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isopropylidene derivatives under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a methylethylidene group.
Cyclohexanone, 5-methyl-2-(1-methylethylidene)-: Another derivative with a different substitution pattern.
4-(1-methylethyl)-2-Cyclohexen-1-one: A related compound with a similar functional group.
Uniqueness
2,5-Cyclohexadien-1-one, 4-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
55182-48-4 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |
InChI Key |
BKNLSBFFVMMTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
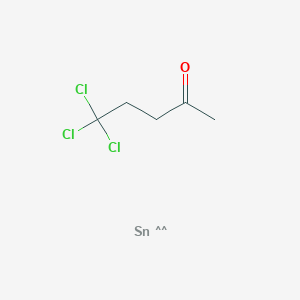
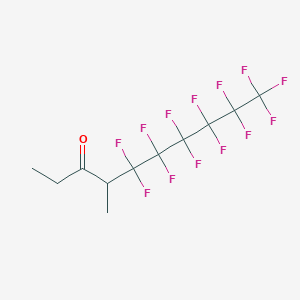
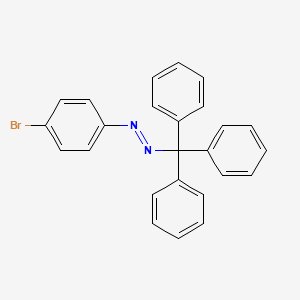
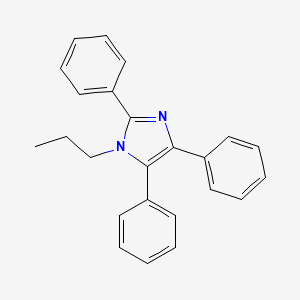
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
